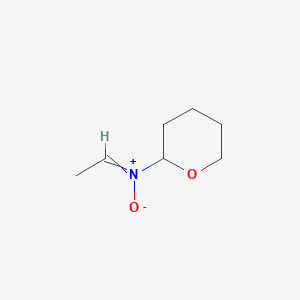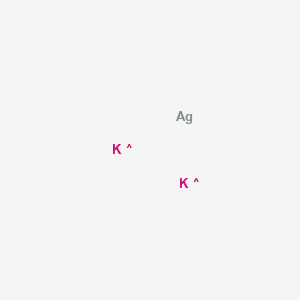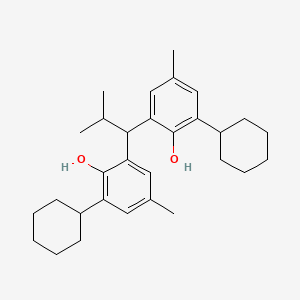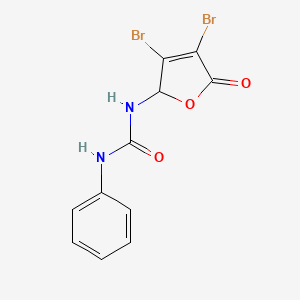
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is a synthetic organic compound characterized by the presence of a dibrominated furanone ring and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea typically involves the reaction of 3,4-dibromo-5-hydroxyfuran-2(5H)-one with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Stage 1: Preparation of sodium ethoxide solution by carefully adding sodium to ethanol at 55°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furanone ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the furanone ring.
Scientific Research Applications
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The dibromo groups and the furanone ring play a crucial role in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A precursor in the synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea.
Phenylurea Derivatives: Compounds with similar urea moieties but different substituents on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both the dibrominated furanone ring and the phenylurea moiety.
Properties
CAS No. |
126801-20-5 |
|---|---|
Molecular Formula |
C11H8Br2N2O3 |
Molecular Weight |
376.00 g/mol |
IUPAC Name |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H8Br2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17) |
InChI Key |
ALYFSEUVPAQSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


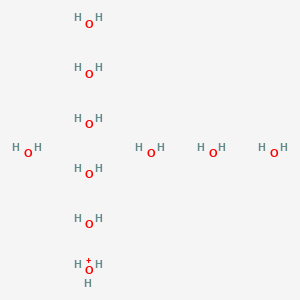
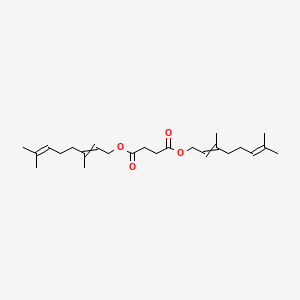
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
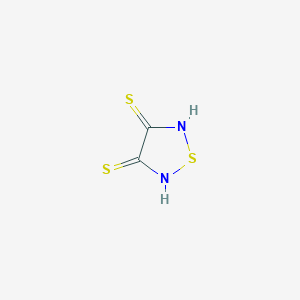
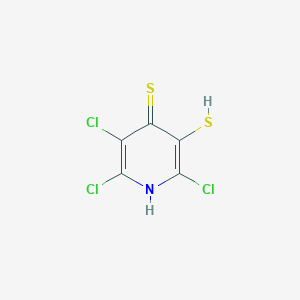
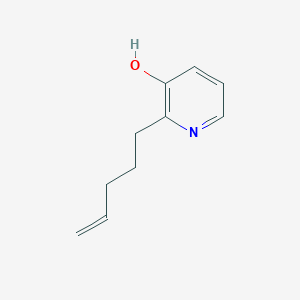
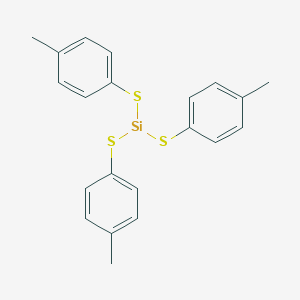
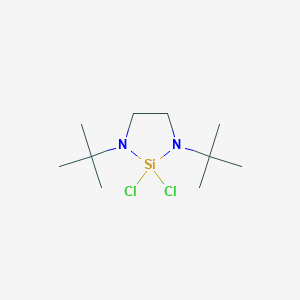
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
